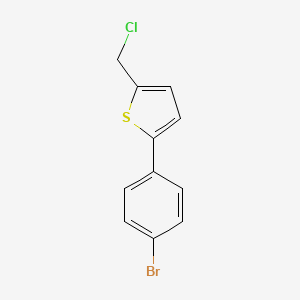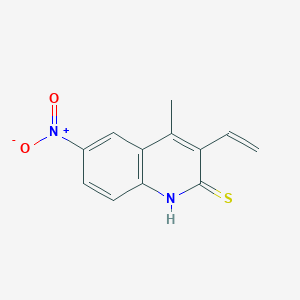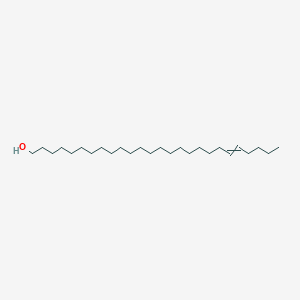![molecular formula C13H19NO2S B14520724 Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate CAS No. 62702-85-6](/img/structure/B14520724.png)
Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate is an organic compound that features a unique combination of functional groups, including a cyano group, an ester group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate can be achieved through a multi-step process involving the following key steps:
Formation of the cyclohexylidene intermediate: This step involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form the cyclohexylidene intermediate.
Introduction of the sulfanyl group: The intermediate is then reacted with ethyl mercaptan in the presence of a catalyst such as aluminum oxide to introduce the sulfanyl group.
Esterification: The final step involves the esterification of the cyano group with ethanol in the presence of a strong acid such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and phase transfer catalysts can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or different esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, different esters
Scientific Research Applications
Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Pharmaceuticals: The compound’s unique functional groups make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. The ester group can undergo hydrolysis to release active intermediates that interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the sulfanyl group.
Methyl cyanoacetate: Similar in structure but has a methyl group instead of an ethyl group.
Ethyl cyanoacrylate: Similar in structure but has an acrylate group instead of a cyclohexylidene group.
Uniqueness
Ethyl cyano[3-(ethylsulfanyl)cyclohexylidene]acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
62702-85-6 |
|---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(3-ethylsulfanylcyclohexylidene)acetate |
InChI |
InChI=1S/C13H19NO2S/c1-3-16-13(15)12(9-14)10-6-5-7-11(8-10)17-4-2/h11H,3-8H2,1-2H3 |
InChI Key |
UDFQJJYPSHOCDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCC(C1)SCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14520648.png)
![[9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid](/img/structure/B14520661.png)



![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14520681.png)
![Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14520686.png)
![2-[2-(3-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14520695.png)

![2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520705.png)
![1-Pentyl-6-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14520713.png)

![2-{(E)-[2-(2-Nitroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14520730.png)

